A Comprehensive Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole
A Comprehensive Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole
Abstract: This technical guide provides a detailed, systematic approach to the complete structure elucidation of the novel chemical entity, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (C₁₄H₉BrFNO₂S). Designed for researchers and professionals in drug discovery and chemical development, this document outlines the integrated application of modern analytical techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation spectroscopy (COSY, HSQC, HMBC). The causality behind each experimental choice is explained, and the interpretation of the resulting data is detailed to provide an unambiguous confirmation of the molecular structure. This guide serves as a practical framework for the characterization of complex substituted indole scaffolds.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated and N-sulfonylated indole derivatives, in particular, are of significant interest due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The target molecule, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole, combines several key features: a bromine atom at the 4-position, a fluorine atom at the 6-position, and a benzenesulfonyl group protecting the indole nitrogen. These substitutions are expected to profoundly influence its electronic and steric profile, making a rigorous and unequivocal structure determination paramount for any future development.
This guide will walk through the logical workflow of structure elucidation as if the compound has been newly synthesized, demonstrating how a combination of analytical techniques provides a self-validating system for structural confirmation.
Foundational Analysis: Confirming the Molecular Blueprint
Before delving into complex connectivity studies, the initial step is to confirm the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
The first piece of evidence required is the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for N-sulfonylated indoles, as the molecule can be readily protonated.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured with high precision (typically < 5 ppm mass accuracy).
Expected Results and Interpretation
The molecular formula is C₁₄H₉BrFNO₂S. The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by 2 Da for any fragment containing a single bromine atom.
| Ion | Calculated Exact Mass (m/z) | Observed Pattern |
| [C₁₄H₉⁷⁹BrFNO₂S + H]⁺ | 353.9625 | M+H peak |
| [C₁₄H₉⁸¹BrFNO₂S + H]⁺ | 355.9604 | M+H+2 peak of similar intensity |
The observation of this isotopic doublet at the predicted high-resolution m/z values provides strong evidence for the elemental composition of the molecule.
Fragmentation Analysis
Collision-Induced Dissociation (CID) of the molecular ion can provide initial structural insights. The benzenesulfonyl-indole bond is often a point of cleavage.
-
Loss of SO₂: A common fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da[1].
-
Cleavage of the N-S bond: This would lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the 4-bromo-6-fluoro-1H-indole radical cation (m/z 213/215).
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Loss of the benzenesulfonyl group: Cleavage can result in the formation of the 4-bromo-6-fluoro-1H-indolyl cation (m/z 212/214).
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹.
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3100-3000 | C-H stretch | Aromatic C-H (indole and benzene rings) |
| ~1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |
| ~1370-1350 | Asymmetric SO₂ stretch | Sulfonyl group (SO₂) |
| ~1190-1170 | Symmetric SO₂ stretch | Sulfonyl group (SO₂) |
| ~1100-1000 | C-F stretch | Aryl-Fluorine bond |
| ~700-500 | C-Br stretch | Aryl-Bromine bond |
The presence of strong absorption bands in the ~1370 cm⁻¹ and ~1190 cm⁻¹ regions is highly diagnostic for the sulfonyl group.[5][6] The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) confirms that the indole nitrogen is substituted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments will be used to map out the carbon-hydrogen framework and establish the precise connectivity of all atoms.
One-Dimensional NMR: Atom-by-Atom Inventory
¹H NMR Spectroscopy
This experiment identifies all the unique proton environments in the molecule and provides information about their neighboring protons through spin-spin coupling.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.8-7.9 | d | 2H | J ≈ 7-8 | H-2', H-6' | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |
| ~7.6-7.7 | t | 1H | J ≈ 7-8 | H-4' | Proton para to the sulfonyl group. |
| ~7.5-7.6 | t | 2H | J ≈ 7-8 | H-3', H-5' | Protons meta to the sulfonyl group. |
| ~7.45 | d | 1H | J ≈ 3.5 | H-2 | Typical chemical shift for H-2 of an N-sulfonyl indole, coupled to H-3. |
| ~7.35 | dd | 1H | J(H-F) ≈ 9-10, J(H-H) ≈ 2 | H-5 | Coupled to both F at C-6 (larger coupling) and H-7 (smaller coupling). |
| ~7.20 | d | 1H | J(H-F) ≈ 9-10 | H-7 | Coupled to F at C-6. Appears as a doublet due to the fluorine coupling. |
| ~6.70 | d | 1H | J ≈ 3.5 | H-3 | Coupled to H-2. |
¹³C NMR Spectroscopy
This experiment identifies all unique carbon environments.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~139 | C-1' | Quaternary carbon of the benzene ring attached to the sulfonyl group. |
| ~135 | C-7a | Indole bridgehead carbon, deshielded by the sulfonyl group. |
| ~134 | C-4' | Para carbon of the benzenesulfonyl group. |
| ~129.5 | C-3', C-5' | Meta carbons of the benzenesulfonyl group. |
| ~127 | C-2', C-6' | Ortho carbons of the benzenesulfonyl group. |
| ~126 (d, ¹JCF ≈ 250 Hz) | C-6 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~125 | C-2 | C-2 of the indole ring. |
| ~122 (d, ³JCF ≈ 8 Hz) | C-4 | Carbon bearing bromine, shows smaller three-bond coupling to fluorine. |
| ~118 (d, ²JCF ≈ 25 Hz) | C-5 | Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling. |
| ~115 (d, ²JCF ≈ 25 Hz) | C-7 | Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling. |
| ~114 | C-3a | Indole bridgehead carbon. |
| ~108 | C-3 | C-3 of the indole ring. |
¹⁹F NMR Spectroscopy
This experiment provides direct information about the fluorine environment.[7][8][9]
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 to -120 | t | J(F-H5) ≈ 9-10, J(F-H7) ≈ 9-10 | F at C-6 |
The fluorine at C-6 is expected to couple to the protons at C-5 and C-7, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).
Two-Dimensional NMR: Assembling the Pieces
2D NMR experiments are crucial for unambiguously connecting the atoms identified in the 1D spectra.[10]
Workflow for 2D NMR Structure Elucidation
Caption: Workflow for structure elucidation using 2D NMR.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]
-
Expected Correlations:
-
A cross-peak between H-2 (~7.45 ppm) and H-3 (~6.70 ppm) confirming their adjacency in the pyrrole ring.
-
Cross-peaks connecting the protons on the benzenesulfonyl ring (H-2'/6' with H-3'/5'; H-3'/5' with H-4').
-
A cross-peak between H-5 (~7.35 ppm) and H-7 (~7.20 ppm) is unlikely due to being four bonds apart, but their coupling to the C-6 fluorine establishes their relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7][8]
-
Expected Correlations: This experiment will definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the tables above. For example, the proton at ~7.45 ppm will show a correlation to the carbon at ~125 ppm, confirming their assignment as H-2 and C-2, respectively.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is one of the most informative, showing correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.[13][14]
Key Expected HMBC Correlations for Structure Confirmation
Caption: Key expected HMBC correlations for structural verification.
-
H-2 to C-3a and C-7a: These correlations are crucial for confirming the indole ring system, linking the pyrrole part to the benzene part.
-
H-3 to C-4 and C-3a: Connects H-3 to the bromine-bearing carbon and the bridgehead carbon.
-
H-5 to C-4, C-7, and C-3a: These correlations definitively place H-5 and establish its relationship with the C4-Br and C6-F positions.
-
H-7 to C-5 and C-7a: Confirms the position of H-7 relative to the fluorine and the bridgehead carbon.
-
H-2'/6' to C-1' and C-3'/5': Confirms the substitution pattern on the benzenesulfonyl ring.
-
H-2 or H-7 to S or C-1': A potential long-range correlation across the N-S bond would definitively link the indole and benzenesulfonyl moieties.
Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of modern analytical techniques, a complete and unambiguous structural elucidation of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole is achieved. The process begins with HRMS to confirm the elemental formula and IR spectroscopy to identify key functional groups. This is followed by a comprehensive NMR analysis. 1D NMR (¹H, ¹³C, ¹⁹F) provides an inventory of all atoms in their respective chemical environments. The structural puzzle is then assembled using 2D NMR: COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity map that links all the fragments together. Each piece of data corroborates the others, creating a self-validating system that leaves no doubt as to the final, confirmed structure. This methodical approach is essential for ensuring the scientific integrity of data for novel compounds in research and development.
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